(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 269726-95-6
VCID: VC21208353
InChI: InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1
SMILES: C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

CAS No.: 269726-95-6

Cat. No.: VC21208353

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid - 269726-95-6

Specification

CAS No. 269726-95-6
Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Standard InChI InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1
Standard InChI Key SVCMPCVPSYAVJO-CQSZACIVSA-N
Isomeric SMILES C=CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

Molecular Identification

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is characterized by the molecular formula C21H21NO4 and has a molecular weight of 351.4 g/mol . The compound's structure can be represented by the SMILES notation: C=CCC@@HCC(=O)O, where the [@@H] specifically indicates the R-stereochemistry at the chiral center .

Structural Features

The molecule contains several key structural features that define its chemical behavior:

  • A fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino function

  • A chiral center with R-configuration at the third carbon position

  • A terminal alkene (hex-5-ene) moiety

  • A carboxylic acid group

These structural elements collectively contribute to the compound's utility in organic synthesis, particularly in peptide chemistry applications.

Comparative Analysis with Related Compounds

Comparison with S-Enantiomer

The S-enantiomer, (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (CAS: 270263-04-2), differs from the R-enantiomer primarily in its stereochemical configuration at the chiral center . This stereochemical difference can significantly impact biological activity, reactivity profiles, and applications in peptide synthesis.

Table 1: Comparison between R- and S-Enantiomers

Property(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
CAS Number269726-95-6270263-04-2
ConfigurationR at C-3S at C-3
SynonymsFmoc-(R)-3-Amino-5-hexenoic acidFmoc-(S)-3-Amino-5-hexenoic acid, Fmoc-L-beta-homoallylglycine
IUPAC Name(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
InChI KeyNot specifically provided in sourcesSVCMPCVPSYAVJO-AWEZNQCLSA-N

Structural Analogs

Several structurally related compounds exist that share similar features but differ in specific aspects:

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid (CAS: 193223-97-1), which has the amino and carboxylic acid groups on the second carbon rather than the amino on the third carbon and carboxylic acid group extending from that position

  • Other Fmoc-protected beta-amino acids with varying side chains

Applications in Research and Development

Peptide Synthesis

The primary application of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid lies in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling procedures. This protection strategy is fundamental in solid-phase peptide synthesis protocols.

Medicinal Chemistry

In medicinal chemistry research, this compound serves as a valuable building block for developing peptide-based drugs and therapeutic agents. The R-stereochemistry introduces specific conformational constraints that can influence the biological activity and binding properties of the resulting peptides.

Chemical Diversification

The terminal alkene functionality present in the compound provides an opportunity for further chemical modifications through various reactions:

  • Hydrogenation to saturate the double bond

  • Cross-coupling reactions

  • Cycloaddition chemistry

  • Oxidation reactions

These transformation possibilities enhance the compound's utility as a versatile intermediate in organic synthesis.

Chemical Reactivity

Protection/Deprotection Chemistry

A key chemical feature of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is the Fmoc protecting group, which can be selectively removed under basic conditions, typically using piperidine in dimethylformamide. This orthogonal protection strategy allows for controlled peptide synthesis by selective deprotection and coupling steps.

Carboxylic Acid Reactivity

The carboxylic acid functionality can undergo various reactions typical of this group:

  • Esterification

  • Amide formation

  • Reduction to alcohols

  • Decarboxylation under specific conditions

These transformation possibilities further expand the compound's synthetic utility.

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